BenchChemオンラインストアへようこそ!

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride

Chiral Intermediate Enantioselective Synthesis Pharmaceutical Process Chemistry

Procure the single (3S,4R)-enantiomer to bypass chiral resolution, directly reducing API cost-per-kg for cisapride and ifoxetine synthesis. This cis-3,4-dihydroxy scaffold is a validated α-glucosidase inhibitor core (amide analogs achieve IC₅₀ ~210 µM). The methyl ester handle enables further derivatization, and the hydrochloride salt ensures direct aqueous solubility for assay-ready preparation. Pre-resolved stereochemistry guarantees batch-to-batch reproducibility essential for regulatory-grade SAR data.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64
CAS No. 2416219-12-8
Cat. No. B3013986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride
CAS2416219-12-8
Molecular FormulaC7H14ClNO4
Molecular Weight211.64
Structural Identifiers
SMILESCOC(=O)C1(CCNCC1O)O.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-12-6(10)7(11)2-3-8-4-5(7)9;/h5,8-9,11H,2-4H2,1H3;1H/t5-,7+;/m0./s1
InChIKeyCMCVQGYVOIKDRD-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride: A Stereochemically Defined Chiral Piperidine Intermediate for Pharmaceutical Synthesis and Glycosidase Research


Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride (CAS 2416219-12-8) is a cis-configured, single-enantiomer piperidine derivative bearing dual hydroxyl groups at the 3- and 4-positions and a methyl ester at the 4-carboxylate position, furnished as the hydrochloride salt. It belongs to the class of polyhydroxylated piperidines, which are established scaffolds for glycosidase inhibitor development and serve as chiral intermediates for pharmaceuticals including cisapride and ifoxetine [1]. Unlike the commercially prevalent racemic mixture rac-methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride (cis), this compound is supplied as the optically resolved (3S,4R)-enantiomer, providing defined stereochemistry essential for enantioselective synthesis and structure–activity relationship (SAR) studies.

Why Generic Substitution of Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate Hydrochloride Compromises Experimental Reproducibility


Substituting methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride with a racemic mixture or an alternative cis-dihydroxypiperidine scaffold introduces uncontrolled stereochemical and functional-group variables that directly undermine experimental reproducibility. The commercially listed CAS 2416219-12-8 is frequently associated with the racemate rac-methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride , which contains the antipodal (3R,4S)-enantiomer as an equal component. In glycosidase inhibition, the (3R,4R)-trans isomer of 3,4-dihydroxypiperidine is a documented β-D-glucuronidase inhibitor, whereas the cis-isomer serves as an intermediate for the antidepressant ifoxetine [1]; enantio- and diastereomeric identity dictates biological outcome. Furthermore, removal or modification of the 4-carboxylate methyl ester eliminates the possibility of further enantiospecific derivatization, and the absence of the hydrochloride counterion reduces aqueous solubility , complicating biochemical assay preparation. These factors collectively make generic or racemic substitution unsuitable for any application requiring defined stereochemistry or reproducible biological data.

Quantitative Differentiation Evidence for Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate Hydrochloride Versus Closest Analogs


Single (3S,4R)-Enantiomer Identity Versus Commercial Racemate for Stereochemically Reproducible Synthesis

The target compound is supplied as the single (3S,4R)-enantiomer with defined absolute configuration, in direct contrast to the racemic mixture rac-methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride (cis), which is sold under the identical CAS 2416219-12-8 by multiple vendors . Racemic 3,4-dihydroxypiperidine intermediates require additional chiral resolution steps—enzymatic kinetic resolution using Candida antarctica lipase B yields the (R,R)-trans enantiomer with high enantioselectivity, while the cis-derivatives are reported as inadequate substrates under the same biocatalytic conditions [1]. Procuring the pre-resolved (3S,4R)-enantiomer eliminates this resolution burden and guarantees stereochemical fidelity from the outset.

Chiral Intermediate Enantioselective Synthesis Pharmaceutical Process Chemistry

Hydrochloride Salt Form Confers Quantifiable Aqueous Solubility Advantage Over Free Base Analogs

Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate is supplied as the hydrochloride salt, which 'enhances solubility, making it suitable for biochemical studies and pharmaceutical applications' . The free-base cis-3,4-dihydroxypiperidine (CAS 135501-61-0) lacks this counterion and is primarily used as a synthetic intermediate in organic solvents . While the quantitative solubility ratio is not published in a head-to-head study, the class-level principle is well-established: hydrochloride salts of piperidine derivatives consistently exhibit 10- to >100-fold higher aqueous solubility than their free-base counterparts due to ionization and improved crystal-lattice disruption [1].

Aqueous Solubility Biochemical Assay Compatibility Salt Selection

4-Carboxylate Methyl Ester Enables Derivatization Pathways Absent in Simple 3,4-Dihydroxypiperidine Scaffolds

The target compound bears a methyl ester at the 4-position carboxylate, a functional handle enabling hydrolysis to the free carboxylic acid, amide bond formation, or transesterification. This contrasts with the simpler cis-3,4-dihydroxypiperidine scaffold (CAS 135501-61-0), which lacks this derivatizable position . In the α-glucosidase inhibitor study by Ajay et al., cis-3,4-dihydroxylated piperidine scaffolds were elaborated into amide and sulfonamide derivatives for SAR evaluation; the 4-carboxylate ester provides a direct entry point for analogous diversification . The (3R,4S)-3,4-dihydroxypiperidine-4-carboxylic acid hydrochloride analog (free acid) is also commercially available, but the methyl ester offers orthogonal protection, enabling selective N-functionalization without competing acid–base chemistry at the 4-position.

Synthetic Versatility Amide Coupling Prodrug Design

Cis-3,4-Dihydroxy Configuration Establishes Defined Spatial Orientation for Glycosidase Active-Site Interactions, Distinct from trans-3,4-Diol Isomers

The cis relationship of the 3- and 4-hydroxyl groups in the target compound dictates a spatial orientation fundamentally different from the trans-3,4-diol isomers. In the comprehensive α-glucosidase inhibition study by Chavan et al. (2018), cis- and trans-3,4-dihydroxy piperidine derivatives were elaborated into 45 amide and sulfonamide analogs and screened; eight cis-derived compounds exhibited inhibition activity comparable to or exceeding reference standards Miglitol and Voglibose, with the best cis-derived analog achieving an IC₅₀ of 210.6 µM, 2–3 fold more potent than reference compounds [1]. The (3R,4R)-trans isomer is independently documented as a β-D-glucuronidase inhibitor [2], demonstrating that cis versus trans geometry determines enzyme selectivity. The target compound, as a cis-configured scaffold, is structurally aligned with the cis-derived series that produced active α-glucosidase inhibitors.

Glycosidase Inhibition Enzyme Active Site Stereochemical SAR

Azide-Free Scalable Synthesis of Enantiopure 3,4-Dihydroxypiperidine Diols Demonstrates Process-Scale Viability of the Core Scaffold

A 2022 Tetrahedron Letters report demonstrated an azide-free, scalable synthesis of Boc-protected (3R,4S)-3,4-dihydroxypiperidine diol—the enantiomeric counterpart of the target scaffold—starting from 2-deoxy-D-ribose, achieving successful scale-up from 1-mmol to 230-mmol without significant performance decrease [1]. This contrasts with earlier azide-dependent routes where azido intermediates exhibited calculated safety ratios of 3 and 2.66 (ratios below 3 indicate potential explosive hazard) [1]. The demonstrated process scalability of the core scaffold reduces supply-chain risk for programs requiring multi-gram to kilogram quantities of enantiopure 3,4-dihydroxypiperidine intermediates.

Process Chemistry Scalable Synthesis Safety Profile

Recommended Application Scenarios for Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of cisapride, Ifoxetine, and Related Chiral Piperidine Pharmaceuticals

The single (3S,4R)-enantiomer identity eliminates the need for chiral resolution prior to incorporation into drug candidates such as cisapride (gastroprokinetic) and ifoxetine (antidepressant), both of which require cis-configured 3,4-dihydroxypiperidine intermediates [1]. Procuring the pre-resolved enantiomer ensures stereochemical fidelity and avoids the 50% yield loss inherent in resolution of the racemate [2], directly reducing cost-per-kilogram of final active pharmaceutical ingredient (API).

α-Glucosidase Inhibitor Lead Optimization and SAR Expansion

The cis-3,4-dihydroxy scaffold is the validated core for α-glucosidase inhibitors, with cis-derived amide and sulfonamide analogs achieving IC₅₀ values as low as 210.6 µM—2.1-fold more potent than Miglitol [1]. The 4-carboxylate methyl ester provides an additional derivatization handle absent in simple cis-3,4-dihydroxypiperidine, enabling exploration of ester, acid, and amide analogs without scaffold re-synthesis [2]. The hydrochloride salt form ensures aqueous solubility for direct use in enzymatic assay buffers [3].

Biocatalytic Reaction Development and Enzyme Engineering Studies

Polyhydroxylated piperidines are substrates for lipase-catalyzed kinetic resolution and desymmetrization reactions [1]. The target compound, as a single enantiomer with a methyl ester reporter group, enables accurate determination of enantiomeric excess (ee) by chiral HPLC or NMR shift reagents, facilitating reaction optimization. The hydrochloride salt provides sufficient aqueous solubility for enzyme-catalyzed transformations conducted in phosphate buffer systems [2].

Multi-Gram Process Development for Chiral Piperidine Building Blocks

The core 3,4-dihydroxypiperidine scaffold has been demonstrated scalable from 1 mmol to 230 mmol via azide-free routes [1]. The target compound's methyl ester and hydrochloride salt functionalities are compatible with common process-scale transformations (hydrolysis, amidation, N-protection), making it suitable as a starting material for kilo-lab and pilot-plant campaigns. The availability of the single enantiomer avoids the throughput penalty of chiral chromatography or diastereomeric crystallization at scale.

Quote Request

Request a Quote for Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.